molecular formula C18H23N3OS B2405444 N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1049436-66-9

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2405444
CAS No.: 1049436-66-9
M. Wt: 329.46
InChI Key: UQAWDOBMDOOPAV-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-phenylpiperazine, is reacted with an appropriate alkylating agent to introduce the ethyl group.

    Acylation: The resulting intermediate is then acylated with thiophene-2-acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as acting on the central nervous system.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(15-17-7-4-14-23-17)19-8-9-20-10-12-21(13-11-20)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAWDOBMDOOPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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